molecular formula C23H20FN3O4 B2598074 N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-27-7

N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2598074
CAS No.: 877657-27-7
M. Wt: 421.428
InChI Key: RVTCNHZGZPZMBK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a benzofuro[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminobenzofuran derivative, cyclization with a suitable diketone can form the benzofuro[3,2-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the benzofuro[3,2-d]pyrimidine core using a palladium catalyst.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via an alkylation reaction, where the benzofuro[3,2-d]pyrimidine core is treated with a cyclopentyl halide in the presence of a base.

    Formation of the Acetamide Moiety: This final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of benzofuro[3,2-d]pyrimidine alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzof

Properties

CAS No.

877657-27-7

Molecular Formula

C23H20FN3O4

Molecular Weight

421.428

IUPAC Name

N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28)

InChI Key

RVTCNHZGZPZMBK-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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